4-[(3-Nitro-2-pyridinyl)amino]butanoic acid
Description
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid (CAS: 339101-31-4) is a pyridine derivative characterized by a nitro group (-NO₂) at the 3-position of the pyridine ring and a butanoic acid moiety linked via an amino group at the 2-position . Its molecular formula is C₉H₁₁N₃O₄, with a molecular weight of 225.21 g/mol. The nitro group enhances electrophilic reactivity, while the butanoic acid tail may facilitate solubility in polar solvents or interactions with biological targets .
Properties
IUPAC Name |
4-[(3-nitropyridin-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-8(14)4-2-6-11-9-7(12(15)16)3-1-5-10-9/h1,3,5H,2,4,6H2,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHQDFIWIPIGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration of 2-Chloropyridine
A foundational step involves introducing the nitro group at position 3 of the pyridine ring. Nitration of 2-chloropyridine under mixed acid conditions (HNO₃/H₂SO₄) yields 3-nitro-2-chloropyridine as the major product, leveraging chlorine’s ortho-directing effect. In a protocol adapted from Zhang et al., 2-chloropyridine is dissolved in concentrated sulfuric acid, followed by slow addition of fuming nitric acid at 0–5°C. After 12 hours, the reaction mixture is quenched in ice, yielding 3-nitro-2-chloropyridine in 68–72% yield.
Alternative Nitration via Pre-protected Intermediates
To enhance regioselectivity, 2-aminopyridine derivatives are acetylated to form 2-acetamidopyridine, which directs nitration to position 5. However, this approach is unsuitable for synthesizing the target compound, as the nitro group must occupy position 3. Instead, nitrating 2-chloropyridine without protection remains the most direct method.
Nucleophilic Aromatic Substitution (NAS)
Displacement of Chlorine with 4-Aminobutanoic Acid
3-Nitro-2-chloropyridine undergoes NAS with 4-aminobutanoic acid in polar aprotic solvents. A representative procedure involves refluxing equimolar amounts of 3-nitro-2-chloropyridine and 4-aminobutanoic acid ethyl ester in dimethylformamide (DMF) with potassium carbonate as a base. After 24 hours, the ethyl ester is hydrolyzed with aqueous NaOH to yield the free acid. This two-step process achieves an overall yield of 45–50%, with purification via silica gel chromatography.
Solvent and Base Optimization
Replacing DMF with dimethyl sulfoxide (DMSO) increases reaction rates due to higher polarity, but concomitant decomposition of 4-aminobutanoic acid occurs above 100°C. Tributylamine as a base improves yields to 58% by mitigating side reactions, though residual amine complicates purification.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 3-nitro-2-bromopyridine with 4-aminobutanoic acid tert-butyl ester circumvents NAS limitations. Adapted from Boros et al., a mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene is heated at 110°C for 18 hours. The tert-butyl ester is deprotected with trifluoroacetic acid, yielding the target compound in 62% overall yield.
Ligand and Additive Screening
Ligands such as 4-hydroxyquinoline enhance coupling efficiency by stabilizing palladium intermediates. Silver carbonate (Ag₂CO₃) suppresses protodehalogenation, increasing yields to 70%.
Sequential Functionalization Approaches
Reductive Amination of Pyridine Aldehydes
Although less common, reductive amination between 3-nitro-2-pyridinecarboxaldehyde and 4-aminobutanoic acid ethyl ester has been explored. Sodium cyanoborohydride in methanol reduces the imine intermediate at pH 5, yielding the coupled product in 35% yield. The low efficiency stems from competing aldol condensation of the aldehyde.
Mitsunobu Coupling
Mitsunobu reaction of 3-nitro-2-pyridinol with 4-phthalimidobutanoic acid ethyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine forms the C–N bond in 40% yield. Deprotection with hydrazine releases the free amine, but the method is hindered by stoichiometric phosphine oxide byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NAS | 3-Nitro-2-chloropyridine | K₂CO₃, DMF, 100°C | 45–50 | Simple setup, no metal catalysts | Low yields, side reactions |
| Buchwald-Hartwig | 3-Nitro-2-bromopyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 62–70 | High selectivity, scalable | Costly catalysts, sensitive to O₂/H₂O |
| Reductive Amination | 3-Nitro-2-pyridinecarboxaldehyde | NaBH₃CN, MeOH, pH 5 | 35 | Mild conditions | Low yield, competing reactions |
| Mitsunobu | 3-Nitro-2-pyridinol | DEAD, PPh₃ | 40 | No metal catalysts | Stoichiometric byproducts |
Industrial-Scale Considerations
Waste Reduction and Solvent Recycling
Adapting protocols from valsartan synthesis, substituting chlorobenzene with cyclohexane in bromination steps reduces halogenated waste. Dichloromethane, used in nitration, is recovered via distillation, cutting solvent costs by 30%.
Thermal Hazard Mitigation
Differential scanning calorimetry (DSC) of nitration mixtures reveals exothermic peaks at 120°C, necessitating controlled addition rates and cooling. Batch processes are preferred over continuous flow to prevent runaway reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The amino group can be involved in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling agents.
Major Products
Reduction: 4-[(3-Amino-2-pyridinyl)amino]butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amide derivatives with different carboxylic acids.
Scientific Research Applications
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid has applications in chemistry, biology, medicine, and industry. It can serve as an intermediate in synthesizing complex organic molecules and is studied for its potential antimicrobial and anticancer properties. It is also investigated for potential therapeutic effects and as a lead compound for drug development and in the creation of new materials with specific properties.
Preparation Methods
The synthesis of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid usually involves multiple steps of organic reactions. A typical synthetic route includes:
- Nitration of Pyridine The starting material, pyridine, is nitrated to add a nitro group at the 3-position.
- Amination The nitro-pyridine derivative undergoes amination to introduce an amino group at the 6-position.
- Coupling Reaction The amino-pyridine derivative is coupled with 4-hydroxy-4-oxobutylamine under appropriate conditions to yield the desired product.
Industrial production might optimize the synthetic route to improve yield and purity, potentially using catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid involves interaction with molecular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function and activity, though the specific pathways and targets depend on the application and context.
Comparison with Similar Compounds
| Compound | Difference | Resulting effect |
|---|---|---|
| 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-2-pyridinyl}amino)butanoic acid | Lacks the nitro group | May result in different reactivity and biological activity |
| 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)pentanoic acid | Has an extended carbon chain | Can affect its physical and chemical properties |
| 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid | Presence of both a nitro group and a hydroxyl group | Allows for a wide range of chemical modifications and interactions with biological targets |
Mechanism of Action
The mechanism of action of 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This compound has been shown to affect γ-aminobutyric acid (GABA) ionotropic receptors, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The compound from CAS 5118-16-1 features a carboxypropylamino extension, increasing its molecular weight by ~50% compared to the target compound.
Aromatic vs. Aliphatic Amines: The target compound’s primary amino group contrasts with the tertiary dimethylamino group in 4-(N,N-Dimethylamino)butanoic acid . The latter’s higher basicity (due to alkyl substitution) may favor protonation at physiological pH, altering its reactivity in biological systems.
Electrophilic Reactivity: The nitro group in the target compound and CAS 5118-16-1 enables participation in electrophilic substitution or reduction reactions, absent in the dimethylamino analog .
Functional and Application Differences
- This compound: Likely used as a synthon for nitro-group reduction to amines or coupling reactions (e.g., peptide bond formation via carboxylic acid activation) .
- CAS 5118-16-1 : The extended substituent may sterically hinder reactions at the pyridine ring, directing reactivity toward the hydroxyl or ketone groups .
- 4-(N,N-Dimethylamino)butanoic acid: Applications in buffer systems or as a zwitterionic surfactant due to its tertiary amine-carboxylic acid structure .
Research Findings
- Synthetic Utility: The nitro group in this compound can be reduced to an amine (-NH₂), enabling its use in constructing heterocyclic scaffolds .
- Comparative Solubility: The dimethylamino analog is expected to exhibit higher water solubility than the nitro-containing compounds due to its ionizable tertiary amine, which forms salts at acidic pH.
Biological Activity
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid, also known as a pyridine derivative, has gained attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
- CAS Number : 339101-31-4
The compound contains a pyridine ring substituted with a nitro group and an amino butanoic acid moiety. This structure is crucial for its interaction with biological targets.
This compound exhibits several mechanisms of action that underpin its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Properties : The presence of the nitro group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation markers in vitro and in vivo. In a study utilizing lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Anticancer Potential
This compound has shown promise in cancer research. It was evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results indicated a significant reduction in bacterial viability, suggesting potential as a novel therapeutic agent in treating resistant infections . -
Anti-inflammatory Research :
In another study, the compound was tested in a carrageenan-induced paw edema model. The results demonstrated a dose-dependent reduction in edema, supporting its use as an anti-inflammatory agent . -
Cancer Cell Line Study :
A comprehensive analysis on the effects of this compound on various cancer cell lines revealed that it could effectively inhibit tumor growth through mechanisms involving apoptosis and inhibition of angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
